molecular formula C9H14O2 B14336072 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol CAS No. 105688-61-7

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol

Cat. No.: B14336072
CAS No.: 105688-61-7
M. Wt: 154.21 g/mol
InChI Key: NYJNNUSDAYXEQI-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a propan-2-yl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexadiene derivatives, which are subjected to specific reaction conditions to introduce the propan-2-yl group and hydroxyl functionalities. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols.

Scientific Research Applications

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclohexadiene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    α-Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.

    β-Phellandrene: Another cyclic monoterpene isomer with distinct chemical properties.

Uniqueness

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

105688-61-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-propan-2-ylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C9H14O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,8-11H,1-2H3

InChI Key

NYJNNUSDAYXEQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(C1O)O

Origin of Product

United States

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